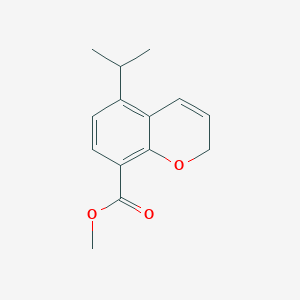methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate
CAS No.: 1221723-90-5
Cat. No.: VC16244694
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1221723-90-5 |
|---|---|
| Molecular Formula | C14H16O3 |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | methyl 5-propan-2-yl-2H-chromene-8-carboxylate |
| Standard InChI | InChI=1S/C14H16O3/c1-9(2)10-6-7-12(14(15)16-3)13-11(10)5-4-8-17-13/h4-7,9H,8H2,1-3H3 |
| Standard InChI Key | KCMDAEYTZVMEEX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C2C=CCOC2=C(C=C1)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a 2H-chromene backbone (a bicyclic system comprising a benzene ring fused to a pyrone ring) with two key substituents:
-
Methyl ester at position 8 (C-8), contributing to its lipophilicity.
-
Isopropyl group at position 5 (C-5), enhancing steric bulk and influencing electronic properties .
The systematic IUPAC name is methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate, with the CAS registry number 1221723-90-5 .
Molecular Formula and Weight
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| SMILES | O=C(C1=CC=C(C(C)C)C2=C1OCC=C2)OC |
| LogP (calculated) | 3.00 |
| Topological Polar Surface Area | 35.53 Ų |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
Synthesis and Reaction Pathways
Core Synthetic Strategies
The synthesis of methyl 5-(propan-2-yl)-2H-chromene-8-carboxylate typically involves Pechmann condensation or Knoevenagel cyclization, followed by functionalization:
Pechmann Condensation
This method employs resorcinol derivatives and β-keto esters under acidic conditions to form the chromene core . For example:
-
Starting materials: 3-hydroxy-5-isopropylbenzoic acid and methyl acetoacetate.
-
Mechanism: Cyclodehydration forms the pyrone ring, yielding the coumarin scaffold .
Post-Condensation Functionalization
-
Esterification: The carboxyl group at C-8 is methylated using dimethyl sulfate or methyl iodide in the presence of a base .
-
Isopropyl introduction: Friedel-Crafts alkylation or nucleophilic substitution may introduce the isopropyl group at C-5 .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | Resorcinol derivative, β-keto ester, , 80°C, 4h | 5-Isopropyl-2H-chromene-8-carboxylic acid |
| 2 | , KCO, DMF, 60°C, 12h | Methyl ester derivative |
Physicochemical Characterization
Infrared Spectroscopy (IR)
-
C-O-C stretching: Bands at .
Nuclear Magnetic Resonance (NMR)
-
-NMR (400 MHz, CDCl):
-
-NMR (100 MHz, CDCl):
Applications and Derivatives
Table 3: Comparative Bioactivity of Chromene Derivatives
| Compound | Target Enzyme (IC) | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|
| EMAC10163b | hCA IX: 0.53 μM | Not reported |
| Methyl 5-isopropyl derivative | Under investigation | Under investigation |
Material Science Applications
-
Fluorescent probes: Chromenes emit in the blue-green spectrum () due to extended conjugation.
Challenges and Future Directions
Synthetic Optimization
-
Yield improvement: Current Pechmann methods yield ~50–70%; microwave-assisted synthesis could enhance efficiency .
-
Stereoselective functionalization: Developing catalysts for asymmetric induction at C-5 .
Pharmacological Exploration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume